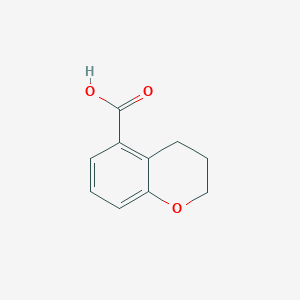
Ácido cromano-5-carboxílico
Descripción general
Descripción
Chroman-5-carboxylic acid is a heterocyclic organic compound that features a chromane ring system with a carboxylic acid functional group at the fifth position. This compound is part of the broader class of chromane derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Explored for their anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Chroman derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities
Mode of Action
It’s known that chroman derivatives can interact with various biological targets through multiple mechanisms . The exact mode of action of Chroman-5-carboxylic acid remains to be elucidated.
Biochemical Pathways
Chroman derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways
Pharmacokinetics
The pharmacokinetic properties of a molecule can significantly impact its bioavailability
Action Environment
Environmental factors can significantly impact the action of a compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, followed by various reduction and cyclization steps . The reaction conditions often include the use of catalysts such as palladium on barium sulfate or palladium on carbon, and reducing agents like zinc/acetic acid or hydrazine .
Industrial Production Methods: Industrial production of chroman-5-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Chroman-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon, zinc/acetic acid, or hydrazine.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties .
Comparación Con Compuestos Similares
Chroman-5-carboxylic acid can be compared with other similar compounds such as:
Chroman-2-carboxylic acid: Differing in the position of the carboxylic acid group, leading to variations in biological activity.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A model compound of vitamin E with antioxidant properties.
Chroman-4-one derivatives: Known for their diverse pharmacological activities.
The uniqueness of chroman-5-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical reactivity and biological properties.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXEALVTBUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2592855.png)

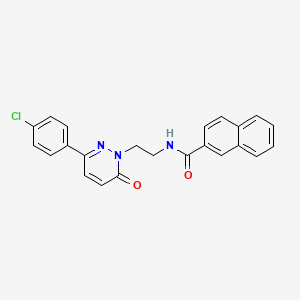
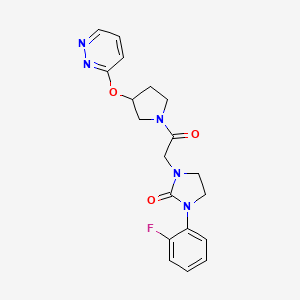

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)
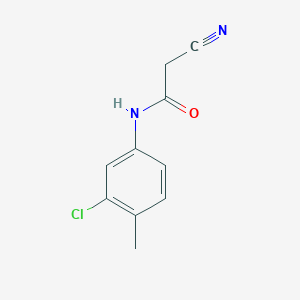
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)
![Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B2592868.png)
![3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2592871.png)
![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)
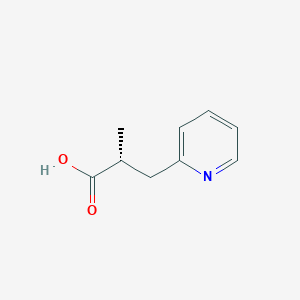

![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2592877.png)
